![molecular formula C20H23ClFN3OS B3002484 N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216417-75-2](/img/structure/B3002484.png)
N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
The compound "N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that likely possesses biological activity due to its structural features, such as the benzamide and thiazole moieties. These structural components are commonly found in compounds with anticancer properties, as evidenced by the research on related benzamide derivatives with substituted methylene amino thiadiazole , benzothiazol-2-carbamoyl phenyl substituted-fluoro-benzamides , and nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acyl chlorination, coupling reactions, and cyclization. For instance, the synthesis of benzamide derivatives with anticancer activity was carried out under microwave irradiation, which is a solvent-free method that can enhance reaction rates and yields . Similarly, the synthesis of substituted benzothiazol-2-carbamoyl phenyl substituted-fluoro-benzamides involved a multi-step process starting with acyl chlorination followed by coupling and cyclization . These methods suggest that the synthesis of the compound would also involve multiple steps and could potentially benefit from techniques like microwave-assisted synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The related compounds synthesized in the studies show that the presence of substituents on the benzamide ring can influence the molecular conformation and the modes of supramolecular aggregation . For example, different substituents on closely related benzamides resulted in different hydrogen bonding patterns and π-π stacking interactions, which could affect the biological properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the functional groups present in the molecule. The studies on related compounds have shown that the presence of a dimethylamino group can facilitate the formation of Schiff's bases , while the introduction of a fluorine atom can influence the electronic properties and reactivity of the benzamide ring . These findings suggest that the compound may also undergo specific chemical reactions based on its functional groups, which could be exploited for further chemical modifications or for the design of prodrugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their pharmacological application. The studies do not provide explicit data on these properties for the compounds synthesized; however, the molecular docking and ADMET predictions performed on some benzamide derivatives indicate good oral drug-like behavior . This suggests that the compound may also possess favorable drug-like properties, but specific studies would be needed to confirm this.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, such as those related to N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, have been identified as effective corrosion inhibitors for carbon steel in acidic environments. A study by Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their corrosion inhibition performance in a 1 M HCl solution against steel. These inhibitors demonstrated significant stability and higher efficiency compared to previous benzothiazole family inhibitors, suggesting their potential for protecting metal surfaces from corrosion through both physical and chemical adsorption methods (Hu et al., 2016).
Antipsychotic Potential
In the realm of pharmacology, benzothiazole anilines, structurally similar to this compound, have been evaluated for their antipsychotic properties. Wise et al. (1987) discussed the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents, highlighting the significance of the benzothiazole ring in contributing to the antipsychotic-like profile in behavioral animal tests. These compounds, unlike conventional antipsychotic agents, did not interact with dopamine receptors, presenting a unique mechanism of action (Wise et al., 1987).
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole and thiazoline derivatives, which share a core structural motif with this compound, was explored by Lynch et al. (2006). They synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, finding that the hydrochloride salts of certain derivatives exhibited anti-inflammatory activity. Specifically, these compounds showed promise in anti-inflammatory assays without adversely affecting myocardial function, opening avenues for the development of new anti-inflammatory drugs (Lynch et al., 2006).
Mechanism of Action
Target of Action
The primary targets of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride are cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
this compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting COX-1 and COX-2, the compound prevents the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of prostaglandins and, consequently, a decrease in inflammation . This can lead to relief from symptoms associated with conditions like arthritis or other inflammatory diseases .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-10-17-18(14)22-20(26-17)24(12-6-11-23(2)3)19(25)15-8-5-9-16(21)13-15;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALZBTDQDHYDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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